Finasteride Carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLHNVFRBYLTN-WSBQPABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570310 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-61-8 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Finasteride Carboxaldehyde: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Synthetic Intermediate C23H34N2O3
Foreword
Finasteride (B1672673), a potent inhibitor of 5α-reductase, has become a cornerstone in the management of benign prostatic hyperplasia and androgenic alopecia. The synthesis of finasteride and its analogs is a critical area of research for the development of new therapeutics with improved efficacy and safety profiles. This technical whitepaper focuses on Finasteride Carboxaldehyde (C23H34N2O3), a key synthetic intermediate in the preparation of finasteride derivatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a plausible synthetic workflow, and its role in the broader context of 5α-reductase inhibition. While detailed experimental data for this specific intermediate is not extensively available in the public domain, this guide synthesizes the existing knowledge from related compounds and synthetic pathways to offer a valuable resource for the scientific community.
Compound Data
This compound is a steroid derivative featuring a reactive aldehyde group, making it a versatile precursor for the synthesis of a variety of finasteride analogs.[1]
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that detailed experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C23H34N2O3 | [2][3] |
| Molecular Weight | 386.53 g/mol | [4] |
| CAS Number | 154387-61-8 | [3] |
| Purity | Typically >97% | [4] |
Spectroscopic Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, its synthesis can be inferred from established routes to finasteride.[5][6][7] The general strategy involves the oxidative cleavage of a suitable steroid precursor followed by functional group manipulations to introduce the aldehyde moiety.
Generalized Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway to this compound, starting from a common steroidal precursor. This workflow is based on analogous reactions reported in the synthesis of finasteride and related compounds.
Caption: Generalized synthetic workflow for this compound.
Methodological Considerations
-
Starting Material: The synthesis would likely commence with a readily available steroid, such as a derivative of androstenone.[6]
-
Oxidative Cleavage: The A-ring of the steroid is opened, often using strong oxidizing agents like potassium permanganate (B83412) and sodium periodate, to form a seco-acid.[5]
-
A-Ring Closure: The seco-acid is then treated with ammonia (B1221849) or an ammonia source to form the characteristic 4-aza-lactam ring of the finasteride scaffold.[5]
-
Side-Chain Manipulation: The 17β-substituent of the steroid is converted to a carboxylic acid if not already present. This carboxylic acid is then selectively reduced to the corresponding aldehyde, this compound, using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) to avoid over-reduction to the alcohol.
Role in Drug Discovery and Development
This compound serves as a crucial building block for creating novel 5α-reductase inhibitors. Its aldehyde functionality allows for a wide range of chemical transformations to explore the structure-activity relationship (SAR) of the finasteride core.
Logical Workflow for Analog Synthesis
The following diagram illustrates the utility of this compound in the synthesis of diverse finasteride analogs.
Caption: Derivatization of this compound for analog synthesis.
Biological Context: The 5α-Reductase Signaling Pathway
While this compound itself is not expected to be biologically active as a 5α-reductase inhibitor, the analogs synthesized from it are designed to target this key enzyme in androgen metabolism. The inhibition of 5α-reductase is the primary mechanism of action for finasteride.[8]
Mechanism of Finasteride Action
Finasteride acts as a competitive inhibitor of the type II 5α-reductase enzyme.[8] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By blocking this conversion, finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles.
Signaling Pathway Diagram
The following diagram illustrates the role of 5α-reductase in androgen signaling and the point of intervention for inhibitors like finasteride.
Caption: Inhibition of the 5α-reductase pathway by finasteride analogs.
Conclusion
This compound (C23H34N2O3) is a valuable, albeit under-documented, synthetic intermediate in the field of medicinal chemistry. Its reactive aldehyde group provides a versatile handle for the synthesis of a wide array of finasteride analogs, enabling further exploration of the structure-activity relationships of 5α-reductase inhibitors. While a comprehensive public dataset on its properties and synthesis is lacking, this guide provides a foundational understanding for researchers and developers working on the next generation of therapies for androgen-dependent conditions. Further research and publication of detailed experimental data on this compound would be a valuable contribution to the scientific community.
References
- 1. This compound | Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 6. ajrconline.org [ajrconline.org]
- 7. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
Early-Stage Research on Finasteride Carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finasteride Carboxaldehyde (CAS No. 154387-61-8) is a key synthetic intermediate and a known metabolite of Finasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1] This document provides a comprehensive overview of the early-stage research pertaining to this compound, focusing on its chemical properties, synthesis, analytical characterization, and known biological context. While extensive research exists for the parent compound, Finasteride, this guide consolidates the available technical information specifically on its carboxaldehyde derivative to support further research and development.
Chemical and Physical Properties
This compound is a steroid derivative with a reactive aldehyde functional group. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 154387-61-8 | [1] |
| Molecular Formula | C23H34N2O3 | [1] |
| Molecular Weight | 386.53 g/mol | [1] |
Synthesis of this compound
This compound is primarily generated as an intermediate in the synthesis of Finasteride. While a dedicated, optimized protocol for the sole synthesis of this carboxaldehyde is not extensively published, its formation is a critical step in several reported Finasteride synthesis pathways. The general approach involves the oxidative cleavage of the A-ring of a suitable steroid precursor.
A plausible synthetic route, inferred from established Finasteride synthesis protocols, is outlined below. This process typically starts from a readily available steroid raw material like progesterone (B1679170).[2]
Experimental Protocol: Synthesis of a Precursor to this compound
This protocol describes the synthesis of an intermediate which, through subsequent steps, would lead to this compound.
Materials:
-
Progesterone
-
Dioxane
-
Bromine (Br2)
-
15% Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve progesterone (e.g., 31.5 g, 100.0 mmol) in dioxane (e.g., 200 mL).
-
At a low temperature, add Br2 (e.g., 15.78 g, 98.6 mmol) and 15% sodium hydroxide solution (e.g., 40 mL).
-
Allow the reaction to proceed for a specified time (e.g., 6 hours).
-
Pour the reaction mixture into ice water (e.g., 70 mL).
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 40 mL).
-
Combine the organic phases and wash with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the residue from ethyl acetate to yield the purified intermediate.
Note: This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Inferred synthetic pathway to Finasteride via this compound.
Analytical Characterization
The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The predicted chemical shifts for key protons and carbons are presented below.[3]
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |
| ¹³C | Aldehyde (C=O) | 190 - 200 |
| ¹³C | Lactam (C=O) | ~170 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| Ionization Mode | Predicted m/z |
| ESI+ | [M+H]⁺ at 387.26 |
High-Performance Liquid Chromatography (HPLC)
HPLC methods are employed for the separation and quantification of Finasteride and its impurities, including this compound.[4]
Typical HPLC Parameters for Finasteride and Related Substances:
-
Column: C18, e.g., Waters Nova-Pak, 250 × 4.6 µm
-
Mobile Phase: A mixture of water, tetrahydrofuran, and acetonitrile
-
Flow Rate: e.g., 1.8 mL/min
-
Detection: UV at 210 nm
References
Methodological & Application
Application Note: A Robust HPLC Method for Impurity Profiling of Finasteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Finasteride (B1672673) and its potential impurities. The developed stability-indicating method is crucial for ensuring the quality, safety, and efficacy of Finasteride in pharmaceutical formulations. This document provides a step-by-step protocol for method development, system suitability, and forced degradation studies, along with a summary of expected quantitative data.
Introduction
Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of the steroid Type II 5α-reductase, an intracellular enzyme that converts testosterone (B1683101) into the more potent androgen 5α-dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia and male pattern baldness. The manufacturing process and storage of Finasteride can lead to the formation of various impurities, which may impact its therapeutic efficacy and safety.[1] Therefore, a reliable analytical method for the identification and quantification of these impurities is essential for quality control and regulatory compliance.
This application note describes a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating Finasteride from its known impurities and degradation products. The method is designed to be precise, accurate, and robust for routine analysis in a quality control laboratory.
HPLC Method Development and Validation
The primary objective of this method development was to achieve adequate separation between Finasteride and its known process-related impurities and degradation products. A systematic approach was undertaken, evaluating various stationary phases, mobile phase compositions, and gradient conditions.
Chromatographic Conditions
A successful separation was achieved using a C18 stationary phase with a gradient elution program. The use of a buffer in the mobile phase helps to control the peak shape of the ionizable analytes. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength. A detection wavelength of 210 nm was selected as it provides good sensitivity for both Finasteride and its impurities.[2][3][4][5]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 2.5 mM Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 3 | |
| 10.5 | |
| 12 | |
| 13.5 | |
| 16 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (1:1, v/v) |
System Suitability
System suitability tests are essential to ensure that the chromatographic system is performing adequately. The parameters listed in Table 2 should be met before performing any sample analysis.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Finasteride) | ≤ 2.0 |
| Theoretical Plates (Finasteride) | > 2000 |
| Resolution (between Finasteride and nearest eluting impurity) | > 2.0 |
| %RSD for replicate injections (Area) | ≤ 2.0% |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (Finasteride): Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL in the diluent.
-
Spiked Sample Solution: Spike the Finasteride standard solution with the impurity stock solution to a final impurity concentration of 0.15% relative to the Finasteride concentration. This solution is used for validation and to confirm the resolution of the method.
-
Sample Solution: Accurately weigh and dissolve the Finasteride drug substance or a crushed tablet powder in the diluent to obtain a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the Finasteride drug substance.[4][6] The drug was subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve Finasteride in 0.1 N HCl and heat at 70°C for 24 hours.[4]
-
Base Hydrolysis: Dissolve Finasteride in 0.1 N NaOH and heat at 70°C for 24 hours.
-
Oxidative Degradation: Treat Finasteride solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid Finasteride to a temperature of 60°C for 48 hours.[6]
-
Photolytic Degradation: Expose Finasteride solution to UV light (254 nm) for 48 hours.[6]
After exposure, the stressed samples were diluted with the diluent to the target concentration and analyzed by the proposed HPLC method. The chromatograms should be evaluated for the separation of degradation products from the main Finasteride peak.
Data Presentation
The developed method effectively separates Finasteride from its known impurities. The retention times and resolution values obtained from the analysis of a spiked sample are summarized in Table 3.
Table 3: Typical Retention Times and Resolution for Finasteride and its Impurities
| Compound | Retention Time (min) (Approx.) | Resolution (Rₛ) |
| Impurity C | 4.5 | - |
| Impurity B | 6.8 | > 3.0 |
| Finasteride | 8.2 | > 2.5 |
| Impurity A | 9.5 | > 2.0 |
| Impurity D | 11.2 | > 3.0 |
Note: Retention times are approximate and may vary depending on the specific column and system used.
Visualization of the Method Development Workflow
The logical workflow for the development and validation of this HPLC method is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpamc.com [ajpamc.com]
- 3. A systematic study of determination and validation of finasteride impurities using liquid chromatography [openaccess.marmara.edu.tr]
- 4. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dermal Permeation of Finasteride-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the dermal permeation of finasteride-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the dermal permeation of finasteride (B1672673)?
A1: Common strategies focus on overcoming the barrier function of the stratum corneum. These include the use of vesicular carriers like liposomes and ethosomes, nanoparticles (polymeric and solid lipid), microemulsions, and chemical penetration enhancers.[1][2][3][4] Each of these approaches aims to increase the solubility and partitioning of finasteride into the skin, thereby improving its delivery to the target site, the hair follicles.
Q2: How do liposomes and ethosomes differ in their mechanism for enhancing finasteride permeation?
A2: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs like finasteride, facilitating their transport across the skin.[5][6] Ethosomes are a modified version of liposomes containing a high concentration of ethanol (B145695).[7][8] The ethanol in ethosomes is believed to fluidize the lipid bilayers of both the vesicle and the stratum corneum, leading to a more significant enhancement of drug penetration compared to conventional liposomes.[7][8][9]
Q3: What role do nanoparticles play in topical finasteride delivery?
A3: Nanoparticles, such as polymeric nanoparticles (e.g., PLGA) and solid lipid nanoparticles (SLNs), serve as carriers to improve the dermal penetration and localization of finasteride.[2][10][11][12] Their small size allows for potential accumulation in hair follicles.[2][11] They can also provide a sustained release of the drug, which may prolong its effect at the target site.[10][11]
Q4: Can chemical enhancers alone improve finasteride permeation?
A4: Yes, chemical enhancers like propylene (B89431) glycol (PG), ethanol, and sodium lauryl sulfate (B86663) (SLS) can significantly increase finasteride's solubility and deposition in the skin.[4] Ethanol, in particular, has been shown to be an effective permeation enhancer.[4] Combining chemical enhancers with other strategies, such as heating, can further boost drug delivery.[13][14]
Q5: Are there any stability concerns with these advanced formulations?
A5: Stability is a critical factor. For instance, liposomal formulations have been shown to be relatively stable under refrigerated conditions for up to two months with minimal drug leakage or change in vesicle size.[6] Nanoparticle formulations have also demonstrated good stability.[12][15] However, it is crucial to conduct stability studies for any new formulation, assessing parameters like particle size, drug entrapment efficiency, and chemical degradation over time.
Troubleshooting Guides
Problem 1: Low Permeation Flux Observed in Franz Cell Experiments
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation | Review the composition of your formulation. Consider incorporating a more potent permeation enhancer or switching to a different delivery system (e.g., from a simple solution to an ethosomal or nanoparticle-based formulation).[2][4][7] |
| Incorrect Vehicle pH | The pH of the vehicle can influence the ionization state of finasteride and its partitioning into the skin. Ensure the pH of your formulation is optimized for finasteride's chemical properties and skin compatibility. |
| Skin Barrier Integrity | The integrity of the skin sample is crucial. Ensure the skin was properly stored and handled to avoid damage. Visually inspect the skin for any defects before mounting it in the Franz cell. |
| Insufficient Hydration | Inadequate hydration of the skin can increase its barrier function. Ensure the receptor medium is in full contact with the dermal side of the skin and that the skin is properly equilibrated before the experiment begins. |
| Air Bubbles in Receptor Chamber | Air bubbles trapped beneath the skin in the receptor chamber can impede diffusion. Carefully inspect the chamber after mounting the skin and remove any visible bubbles. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Skin Samples | The source and handling of skin can introduce variability. Use skin from the same donor site and handle all samples consistently. If using animal skin, ensure the animals are of the same age and sex. |
| Non-uniform Formulation Application | Ensure a consistent and uniform application of the formulation to the skin surface in each Franz cell. Use a positive displacement pipette for viscous formulations. |
| Temperature Fluctuations | The temperature of the receptor medium directly affects diffusion rates. Ensure your water bath or heating block maintains a constant and accurate temperature throughout the experiment.[13][14] |
| Inconsistent Sampling | Follow a strict sampling schedule and ensure the volume of the receptor medium removed is accurately replaced with fresh medium at each time point. |
| Analytical Method Variation | Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity to ensure reliable quantification of finasteride. |
Problem 3: Poor Drug Entrapment Efficiency in Vesicular or Nanoparticle Formulations
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation Composition | The ratio of lipids, surfactants, and other excipients is critical. Systematically vary the concentrations of these components to find the optimal ratio for finasteride encapsulation. |
| Inefficient Preparation Method | The method of preparation (e.g., sonication time and power, homogenization speed) can significantly impact entrapment efficiency. Optimize these parameters for your specific formulation. |
| Drug Precipitation | Finasteride may precipitate during the formulation process if its solubility in the chosen solvents is exceeded. Ensure the drug is fully dissolved before encapsulation. |
| Incorrect pH | The pH of the aqueous phase can affect the charge of both the drug and the carrier, influencing encapsulation. Adjust the pH to an optimal level. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing finasteride dermal permeation.
Table 1: Comparison of Finasteride Permeation Flux from Different Formulations
| Formulation | Skin Model | Permeation Flux (μg/cm²/h) | Reference |
| Ethosomes | Human Cadaver Skin | 1.34 ± 0.11 | [7][8] |
| Liposomes | Human Cadaver Skin | 0.42 ± 0.05 | [7] |
| Hydroethanolic Solution (30%) | Human Cadaver Skin | 0.52 ± 0.06 | [7] |
| Aqueous Solution | Human Cadaver Skin | 0.18 ± 0.03 | [7] |
| Liposomal Gel (2% Methyl Cellulose) | Not Specified | 28.4 ± 1.3 | [1] |
| Gel (Poloxamer P407) | Not Specified | 23.1 ± 1.4 | [1] |
| Isopropyl Alcohol (45°C) | Human Scalp Skin | ~14.3 | [14][16] |
| Propylene Glycol (45°C) | Human Scalp Skin | ~10.4 | [14][16] |
Table 2: Skin Accumulation of Finasteride with Different Delivery Systems
| Formulation | Skin Layer | Accumulation (μg/cm²) | Reference |
| Ethosomes | Dermis | 18.2 ± 1.8 | [7][8] |
| Liposomes | Dermis | 2.8 ± 1.3 | [7][8] |
| Ethosomes | Total Skin | 24.3 ± 3.0 | [7] |
| Hydroethanolic Solution (30%) | Epidermis | 11.3 ± 1.8 | [7] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general methodology for assessing the dermal permeation of finasteride-based compounds.
-
Skin Preparation:
-
Excise full-thickness skin (e.g., human cadaver, porcine ear, or rat abdominal skin).
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Store the prepared skin at -20°C until use.
-
-
Franz Cell Assembly:
-
Mount the thawed skin section onto the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
The receptor compartment is typically filled with a phosphate-buffered saline (PBS) solution (pH 7.4), often with a co-solvent like PEG 400 or ethanol to ensure sink conditions for the poorly water-soluble finasteride.[7][17]
-
Maintain the temperature of the receptor medium at 32°C or 37°C using a circulating water bath to simulate physiological conditions.[13][14]
-
Stir the receptor medium continuously with a magnetic stir bar.
-
-
Dosing and Sampling:
-
Apply a known quantity of the finasteride formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of finasteride permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the plot.
-
Skin Deposition/Accumulation Study
-
Post-Permeation Skin Processing:
-
At the end of the permeation experiment, dismount the skin from the Franz cell.
-
Thoroughly wash the skin surface to remove any residual formulation.
-
Separate the epidermis from the dermis using a heat-separation technique or by mechanical means.
-
Alternatively, use tape stripping to sequentially remove layers of the stratum corneum.
-
-
Drug Extraction:
-
Mince the separated skin layers (epidermis and dermis) or the collected tape strips.
-
Extract the finasteride from the tissue using a suitable solvent (e.g., methanol, acetonitrile) via sonication or overnight incubation.
-
-
Quantification:
-
Centrifuge the extraction solvent to pellet any tissue debris.
-
Analyze the supernatant for finasteride concentration using a validated analytical method (e.g., HPLC).
-
-
Data Reporting:
-
Express the amount of finasteride retained in the skin as μg per unit area of the skin (μg/cm²).
-
Visualizations
Caption: Workflow for in vitro finasteride skin permeation studies.
Caption: Key strategies for enhancing finasteride dermal permeation.
References
- 1. Finasteride Topical Delivery Systems for Androgenetic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced hair follicle accumulation and androgenetic alopecia treatment of finasteride by topical nanoparticles hydrogel system [ccspublishing.org.cn]
- 3. Enhancement of Dermal Delivery of Finasteride Using Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What Is Liposomal Finasteride? Everything You Need To Know | hims [forhims.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro Percutaneous Permeation and Skin Accumulation of Finasteride Using Vesicular Ethosomal Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro percutaneous permeation and skin accumulation of finasteride using vesicular ethosomal carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hairlosscure2020.com [hairlosscure2020.com]
- 11. karger.com [karger.com]
- 12. jddtonline.info [jddtonline.info]
- 13. d-nb.info [d-nb.info]
- 14. Enhanced Follicular Delivery of Finasteride to Human Scalp Skin Using Heat and Chemical Penetration Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Altered Skin Permeation of Finasteride Using Clove Oil, Urea, and Lyophilized Powder of Grape Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Scaling Up Finasteride Carboxaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of Finasteride Carboxaldehyde production.
Troubleshooting Guides
Scaling up the synthesis of this compound, a key intermediate in the production of Finasteride, can present several challenges. Below are common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in this compound Production
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Degradation of Product: Over-oxidation to the corresponding carboxylic acid or other side reactions due to prolonged reaction time or excessive temperature. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials and oxidizing agents. 4. Poor Quality Starting Material: Impurities in the starting steroid precursor can interfere with the reaction. | 1. Optimize Reaction Conditions: Increase reaction time or temperature incrementally while monitoring progress by HPLC. Ensure efficient agitation, especially in larger reactors, to overcome mass transfer limitations. 2. Control Reaction Parameters: Carefully control the reaction temperature to prevent exothermic runaway and subsequent degradation. Quench the reaction promptly once the starting material is consumed. 3. Stoichiometric Adjustments: Re-evaluate and optimize the molar ratios of all reactants. 4. Raw Material Qualification: Implement stringent quality control on incoming raw materials. |
| High Levels of Impurities | 1. Over-oxidation: The aldehyde is further oxidized to Finasteride Carboxylic Acid.[1] 2. Unreacted Starting Material: Incomplete conversion of the steroid precursor. 3. Side-Product Formation: Undesired reactions due to temperature fluctuations or presence of catalytic impurities. 4. Carry-over Impurities: Impurities from the starting materials or reagents. | 1. Use of Selective Oxidizing Agents: Employ milder and more selective oxidizing agents. The addition of saturated aqueous NaHCO3 after reaction completion can help suppress over-oxidation during workup.[2] 2. Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the formation of the product and impurities. 3. Temperature Control: Maintain a stable and uniform temperature throughout the reactor. 4. Purification of Starting Materials: If necessary, purify the starting materials before use. |
| Difficulties in Product Isolation and Purification | 1. Oily or Gummy Product: Presence of impurities preventing crystallization. 2. Poor Crystal Formation: Suboptimal solvent system for crystallization. 3. Product Instability: Degradation of the aldehyde during workup and isolation. | 1. Impurity Removal: Consider a pre-purification step, such as a bisulfite extraction, which is effective for separating aldehydes from other organic compounds.[3] 2. Solvent Screening for Crystallization: Perform a systematic screening of different solvent and anti-solvent systems to identify optimal conditions for crystallization. 3. Mild Work-up Conditions: Use mild acidic or basic conditions during workup and keep the temperature low to minimize degradation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Inconsistent quality of starting materials or reagents. 2. Poor Process Control: Fluctuations in critical process parameters such as temperature, addition rates, and mixing speed. 3. Equipment Differences: Changes in reactor geometry and heat/mass transfer characteristics upon scale-up. | 1. Standardize Raw Materials: Establish and enforce strict specifications for all incoming materials. 2. Implement Robust Process Controls: Utilize automated systems for better control over reaction parameters. 3. Process Characterization: Understand the impact of equipment changes on the reaction and adjust parameters accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of this compound synthesis?
A1: The most critical parameters are typically:
-
Temperature: Oxidation reactions are often exothermic. Poor heat management at scale can lead to runaway reactions, resulting in impurity formation and safety hazards.[4]
-
Reagent Addition Rate: Slow and controlled addition of the oxidizing agent is crucial to maintain temperature and minimize localized high concentrations that can lead to side reactions.
-
Agitation/Mixing: Efficient mixing is essential to ensure homogeneity and facilitate mass and heat transfer, which becomes more challenging in larger reactors.
-
Reaction Time: Monitoring the reaction to determine the optimal endpoint is key to maximizing yield and minimizing the formation of degradation products.
Q2: How can I minimize the formation of the Finasteride Carboxylic Acid impurity?
A2: The over-oxidation of the aldehyde to the carboxylic acid is a common issue.[1] To minimize this:
-
Use a selective oxidizing agent that is less prone to over-oxidation.
-
Carefully control the stoichiometry of the oxidizing agent.
-
Maintain a controlled, lower temperature.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Adding saturated aqueous sodium bicarbonate (NaHCO3) after the reaction can help prevent over-oxidation during the workup phase.[2]
Q3: What are the recommended analytical methods for in-process control?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of the reaction. It allows for the quantification of the starting material, the this compound product, and key impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessments.
Q4: What are the best practices for purifying crude this compound at a larger scale?
A4:
-
Crystallization: This is a primary method for purification in pharmaceutical manufacturing.[5][6] A thorough screening of solvents is necessary to find a system that provides good yield and purity.
-
Bisulfite Adduct Formation: For mixtures that are difficult to crystallize due to impurities, forming a bisulfite adduct can be an effective purification strategy. The aldehyde forms a solid adduct that can be filtered off, and the aldehyde can then be regenerated under basic conditions.[3]
-
Column Chromatography: While effective at the lab scale, it is often less practical and more expensive for large-scale production.
Q5: Are there any specific safety precautions to consider when scaling up this oxidation reaction?
A5: Yes, oxidation reactions, especially on a large scale, require careful safety considerations.[7]
-
Exotherm Management: Ensure the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.
-
Reagent Handling: Many oxidizing agents are hazardous and should be handled with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Pressure Build-up: Be aware of the potential for gas evolution and ensure the reactor is properly vented.
-
Runaway Reaction Potential: Conduct a thorough safety assessment to understand and mitigate the risks of a runaway reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a general representation and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: Charge a suitably sized reactor with the starting steroid precursor and an appropriate solvent (e.g., dichloromethane, tert-butanol/water mixture).[8]
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., a mixture of potassium permanganate (B83412) and sodium periodate) to the reaction mixture while maintaining the temperature.[8]
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., sodium bisulfite solution).
-
Work-up: Perform an aqueous work-up to remove inorganic salts. This may involve phase separations and washes with brine.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent in which it is soluble.
-
Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Anti-Solvent Addition (Optional): If crystallization is sluggish, an anti-solvent (a solvent in which the product is poorly soluble) can be added slowly.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent or anti-solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature.
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
This method should be validated for linearity, precision, accuracy, and specificity for this compound and its known impurities.
Visualizations
References
- 1. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNT - Wikipedia [en.wikipedia.org]
- 5. syrris.com [syrris.com]
- 6. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Analysis of Finasteride and its Carboxaldehyde Derivative: A Guide for Researchers
This guide provides a detailed comparison of Finasteride (B1672673) and its carboxaldehyde derivative, tailored for researchers, scientists, and drug development professionals. Due to a lack of publicly available data on the therapeutic use of a direct carboxaldehyde derivative of Finasteride, this document will focus on a comprehensive analysis of Finasteride and will discuss its known metabolites, including a carboxylic acid derivative, as well as the role of Finasteride carboxaldehyde as a synthetic intermediate.
Executive Summary
Finasteride is a potent and specific inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). It is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Finasteride undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A4 and aldehyde dehydrogenase, to form two major metabolites: a monohydroxylated derivative and a monocarboxylic acid derivative.[1][2] These metabolites possess less than 20% of the 5α-reductase inhibitory activity of the parent compound.[1][2][3]
"this compound" is described as a synthetic intermediate used in the research and development of novel 5α-reductase inhibitors and is not documented as a therapeutic agent itself. Consequently, a direct comparative analysis of its efficacy and safety against Finasteride is not feasible based on current scientific literature. This guide will, therefore, provide a detailed overview of Finasteride's properties and what is known about its derivatives.
Comparative Data
As direct comparative experimental data for a therapeutically active carboxaldehyde derivative of Finasteride is unavailable, the following tables summarize the key pharmacological and pharmacokinetic parameters of Finasteride.
Table 1: Pharmacodynamic Properties of Finasteride
| Parameter | Description | Reference |
| Mechanism of Action | Competitive and specific inhibitor of Type II and Type III 5α-reductase isoenzymes.[2][3] | [2][3] |
| Effect on DHT Levels | Reduces serum DHT levels by approximately 70% and intraprostatic DHT levels by up to 90%.[3] | [3] |
| Selectivity | Displays a 100-fold greater selectivity for Type II 5α-reductase over the Type I isoenzyme.[2] | [2] |
| Metabolite Activity | Two major metabolites (monohydroxylated and monocarboxylic acid derivatives) have less than 20% of the 5α-reductase inhibitory activity of Finasteride.[1][2] | [1][2] |
Table 2: Pharmacokinetic Properties of Finasteride
| Parameter | Value | Reference |
| Bioavailability | ~65% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5] |
| Protein Binding | ~90% | [1] |
| Metabolism | Extensively hepatic via CYP3A4 and aldehyde dehydrogenase.[1][2] | [1][2] |
| Elimination Half-life | 5-6 hours in adults (18-60 years), ≥8 hours in the elderly (>70 years).[1] | [1] |
| Excretion | Primarily as metabolites in feces (~57%) and urine (~40%).[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of 5α-reductase inhibitors.
In Vitro 5α-Reductase Inhibition Assay
This assay determines the inhibitory potential of a compound against the 5α-reductase enzyme.
Objective: To measure the IC50 value of a test compound for 5α-reductase.
Materials:
-
Source of 5α-reductase (e.g., microsomes from rat prostate or liver, or recombinant human enzyme).[6]
-
[3H]-Testosterone (radiolabeled substrate).
-
NADPH (cofactor).
-
Test compound (e.g., Finasteride) and vehicle control.
-
Scintillation fluid and counter.
-
Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer).
Procedure:
-
Prepare a reaction mixture containing the enzyme source, NADPH, and buffer.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction by adding [3H]-Testosterone.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the steroids from the reaction mixture.
-
Separate the product, [3H]-Dihydrotestosterone, from the substrate, [3H]-Testosterone, using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [3H]-Dihydrotestosterone formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Model of Benign Prostatic Hyperplasia (BPH)
Animal models are essential for evaluating the in vivo efficacy of compounds for BPH.
Objective: To assess the ability of a test compound to reduce prostate size in a hormone-induced BPH animal model.
Animal Model:
-
BPH is typically induced by the administration of testosterone or a combination of testosterone and estradiol.[7]
Procedure:
-
Animals are castrated to remove endogenous androgens.
-
After a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (B1217596) for several weeks.[7]
-
Animals are then treated with the test compound (e.g., Finasteride) or a vehicle control for a specified period.
-
At the end of the treatment period, the animals are euthanized, and the prostates are excised and weighed.
-
The reduction in prostate weight in the treated group compared to the control group is used as a measure of efficacy.
-
Histological analysis of the prostate tissue can also be performed to assess changes in epithelial and stromal cell proliferation.
Visualizations
Signaling Pathway of Finasteride Action
References
- 1. Finasteride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated HPLC Methods for Finasteride and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Finasteride (B1672673) and the detection of its related impurities. The presented data, compiled from several studies, offers a comprehensive overview of different analytical approaches, enabling researchers to select and implement the most suitable method for their specific needs, such as routine quality control, stability studies, or formulation development.
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. The following table summarizes the key chromatographic parameters from four distinct, validated methods, highlighting the variations in stationary phases, mobile phases, and detection wavelengths employed for the analysis of Finasteride and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Symmetry C18 | Waters Nova-Pak C18, 250 x 4.6 µm | C18, 150 x 4.6 mm, 5µm | HiQSil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water: Acetonitrile (64:34, v/v)[1] | Water: Tetrahydrofuran: Acetonitrile (80:10:10, v/v/v)[2][3] | 0.01M KH2PO4 buffer (pH 3.5): Acetonitrile (90:10)[4] | Buffer: Methanol (520:480, v/v) |
| Flow Rate | Not Specified | 1.8 mL/min or 2.0 mL/min[2][3] | 1.0 mL/min[4] | 1.0 mL/min |
| Detection Wavelength | Not Specified | 210 nm[2][3] | 222 nm[4] | 245 nm |
| Retention Time (Finasteride) | Not Specified | Not Specified | ~6.5 min[4] | 4.540 min[5] |
Performance Characteristics and Validation Parameters
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following table compares the validation parameters of the different HPLC methods, demonstrating their linearity, accuracy, and precision.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | Not Specified | 15 - 300 µg/ml for impurities | 10 - 60 ppm for Finasteride[4] | 10 - 60 µg/ml for Finasteride |
| Correlation Coefficient (r²) | Not Specified | 0.999 for impurities | 0.9864 for Finasteride[4] | Not Specified |
| Accuracy (% Recovery) | 99.8% to 100.3% for Finasteride; 99.3% to 102.7% for impurities[1] | 92.1% - 108.2% for impurities[6] | ~100% for Finasteride[4] | 99.86% - 101.78% for Finasteride |
| Precision (%RSD) | < 0.3% for assay[1] | Within acceptance criteria | Not Specified | Not Specified |
| Specificity | Method is specific for Finasteride and its four impurities.[1] Stability-indicating through forced degradation studies (acid, base, oxidation, heat, light).[1] | Not Specified | Specificity analyzed according to ICH recommendations.[4] | The method was found to be specific with no interference from excipients. |
Experimental Protocols
Below are detailed methodologies for two of the compared HPLC methods. These protocols provide a step-by-step guide for sample preparation and chromatographic analysis.
Method 2: RP-HPLC for Finasteride and its Impurities
This method is designed for the separation and quantification of Finasteride and four of its known impurities.
1. Materials and Reagents:
-
Finasteride reference standard and impurity standards (Imp-A, Imp-B, Imp-C, Imp-D)[1]
-
Acetonitrile (HPLC grade)[1]
-
Tetrahydrofuran (HPLC grade)[6]
-
Water (Milli-Q or equivalent)[1]
2. Chromatographic Conditions:
-
Column: Waters Nova-Pak C18, 250 x 4.6 µm[6]
-
Mobile Phase: A mixture of Water, Tetrahydrofuran, and Acetonitrile in the ratio of 80:10:10 (v/v/v).[6][2][3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Flow Rate: 1.8 mL/min[6]
-
Column Temperature: Ambient (25°C)[1]
-
Detection: UV at 210 nm[6]
-
Injection Volume: 10 µl[1]
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in the diluent (e.g., Water:Acetonitrile 50:50) to obtain a known concentration.
4. Sample Solution Preparation:
-
Accurately weigh and dissolve the Finasteride sample in the diluent to achieve a similar concentration as the standard solution.
5. System Suitability:
-
Inject the standard solution multiple times and evaluate parameters such as peak area reproducibility (%RSD), theoretical plates, and tailing factor to ensure the system is performing adequately.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Finasteride and its impurities in the sample by comparing the peak areas with those of the standards.
Method 3: Stability-Indicating RP-HPLC Method for Finasteride
This method is suitable for the determination of Finasteride in the presence of its degradation products.
1. Materials and Reagents:
-
Finasteride reference standard
-
Potassium phosphate (B84403) monohydrate (KH2PO4)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid or other suitable acid/base for pH adjustment
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5µm[4]
-
Mobile Phase: A mixture of 0.01M KH2PO4 buffer (adjusted to pH 3.5) and Acetonitrile in the ratio of 90:10.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25°C[4]
-
Detection: UV at 222 nm[4]
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable diluent to fall within the linear range of the method (10-60 ppm).[4]
4. Forced Degradation Studies (for stability-indicating validation):
-
Subject the Finasteride drug substance to stress conditions such as acid hydrolysis (e.g., 0.5N HCl), base hydrolysis (e.g., 0.5N NaOH), oxidation (e.g., 3.0% H2O2), thermal stress (e.g., 60°C), and photolytic stress (e.g., UV light at 254nm).[1]
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the main Finasteride peak.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for Finasteride analysis.
Caption: Workflow for HPLC Method Development and Validation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Finasteride Carboxaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for Finasteride Carboxaldehyde was publicly available at the time of this writing. The following guidance is based on the safety data for the closely related compound, Finasteride. It is imperative to consult a certified safety professional and the official SDS for this compound, when available, before handling or disposing of this chemical. The procedures outlined below should be considered a baseline for safe laboratory practices.
This compound, a related compound to Finasteride, requires careful handling and disposal due to the potential hazards associated with this class of chemicals. Finasteride is classified as a hazardous substance, and it is prudent to manage this compound with the same level of caution. Key hazards include potential reproductive toxicity and high aquatic toxicity.[1][2][3]
Hazard and Exposure Data
The following table summarizes key hazard information for Finasteride, which should be considered indicative for this compound until specific data is available.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2][4] |
| Reproductive Toxicity | Category 1B/1A: May damage fertility or the unborn child. | [1][2][4] |
| Aquatic Toxicity | Chronic 1: Very toxic to aquatic life with long-lasting effects. | [1][2][3] |
| Specific Target Organ Toxicity | Category 1: Causes damage to organs through prolonged or repeated exposure. | [1][2] |
Experimental Protocols: Disposal Procedures
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following step-by-step protocol is based on guidelines for hazardous pharmaceutical waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or glasses.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[5]
-
Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron should be used.[5]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to prevent inhalation.[4]
-
Special Handling: Pregnant or breastfeeding women should not handle this material.[3] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][4][6]
2. Waste Segregation and Collection:
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound waste. The container should be labeled as "Hazardous Waste."
-
Segregation: Do not mix with non-hazardous waste. Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Spill Management: In case of a spill, avoid dust formation.[4][6] Sweep up the material and place it into the designated hazardous waste container.[4][6] Clean the spill area thoroughly.
3. Disposal Pathway:
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations for hazardous waste.[4][8]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[4] This is to prevent contamination of waterways, as the compound is very toxic to aquatic life.[1][2][3]
-
Approved Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The waste should be sent to an approved waste disposal plant, which will typically involve incineration or another approved destruction method.[4][5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
